2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylethanesulfonamide

Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylethanesulfonamide derives its name from its structural components: a bicyclic 1,3-dioxo-1,3-dihydro-2H-isoindole moiety (commonly referred to as a phthalimide skeleton) linked via an ethanesulfonamide group to a phenyl substituent. The IUPAC name reflects the following features:

- Core structure : A bicyclic isoindole system with two ketone groups (1,3-dioxo) and a saturated five-membered ring (1,3-dihydro-2H-isoindol-2-yl).

- Functional groups : An ethanesulfonamide (-SO₂-NH-CH₂CH₂-) attached to the 2-position of the isoindole ring and an N-phenyl group.

The systematic name adheres to IUPAC nomenclature rules by specifying the substituents in order of priority, with the ethanesulfonamide and phenyl groups denoted as substituents on the isoindole core.

Alternative Synonyms and Registry Identifiers

The compound is recognized under multiple names and identifiers, reflecting its structural features and synthetic utility. Key synonyms and identifiers include:

Other variations include the use of "phthalimido" as a shorthand for the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group, though this is less common in formal nomenclature.

Molecular Formula and Weight Analysis

The molecular formula and weight are derived from the component parts of the structure:

| Component | Formula | Weight Contribution |

|---|---|---|

| 1,3-Dioxo-1,3-dihydro-2H-isoindole (Phthalimide core) | C₈H₄NO₂ | 148.12 g/mol |

| Ethanesulfonamide (-SO₂-NH-CH₂CH₂-) | C₂H₆NSO₂ | 122.15 g/mol |

| Phenyl group (-C₆H₅) | C₆H₅ | 77.05 g/mol |

| Total | C₁₆H₁₄N₂O₄S | 330.36 g/mol |

The molecular formula C₁₆H₁₄N₂O₄S accounts for:

- C₁₆ : 8 carbons from the isoindole core + 2 carbons from ethane + 6 carbons from the phenyl group.

- H₁₄ : Hydrogens distributed across the isoindole (4), ethane (5), and phenyl (5) groups.

- N₂ : One nitrogen from the isoindole ring and one from the sulfonamide group.

- O₄ : Two oxygens from the isoindole ketones and two from the sulfonamide group.

- S : One sulfur atom in the sulfonamide moiety.

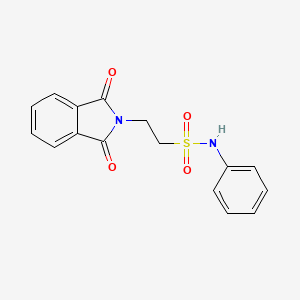

Structural Representation

The compound’s structure can be visualized as follows:

- Core : A phthalimide bicyclic system (1,3-dioxo-1,3-dihydro-2H-isoindole) with two ketone groups at positions 1 and 3.

- Substituents :

- Ethanesulfonamide : A sulfonamide group (-SO₂-NH-) attached to the 2-position of the isoindole ring, extended by an ethyl chain (-CH₂CH₂-).

- N-Phenyl group : A phenyl ring bonded to the nitrogen of the sulfonamide group.

This arrangement is consistent with the structural depictions in PubChem and other chemical databases.

Comparative Analysis of Related Compounds

The compound shares structural similarities with other ethanesulfonamide derivatives, such as 2-phthalimidoethanesulfonamide (CAS 4443-23-6), which lacks the N-phenyl group. Key differences include:

This comparison highlights the role of the N-phenyl group in modulating molecular properties and reactivity.

Database Cross-Referencing

The compound is indexed in multiple chemical repositories with varying degrees of detail:

| Database | Identifier | Structural Data | Availability |

|---|---|---|---|

| PubChem | CID (not explicitly listed) | 2D/3D structures | Limited (discontinued) |

| ChemicalBook | CAS 25840-58-8 | Molecular formula, weight | Active |

| Matrix Scientific | MDL MFCD00717187 | Catalog listing | Commercial availability |

Discrepancies in identifier availability reflect its status as a specialized or discontinued compound in some catalogs.

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S/c19-15-13-8-4-5-9-14(13)16(20)18(15)10-11-23(21,22)17-12-6-2-1-3-7-12/h1-9,17H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOLTRSJABNMTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)CCN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylethanesulfonamide typically involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. One common method involves the use of N-phenylethanesulfonamide as a starting material, which reacts with phthalic anhydride in the presence of a catalyst to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution

The sulfonamide group (-SO₂NH-) can act as a leaving group under basic conditions, enabling substitution reactions. For example:

-

Reaction : Sulfonamide displacement by amines or alcohols.

-

Conditions : Alkaline environment (e.g., NaOH, heat).

-

Outcome : Formation of substituted isoindole derivatives.

Hydrolysis

Sulfonamides are susceptible to hydrolysis, particularly under acidic or basic conditions:

-

Acidic hydrolysis : Generates sulfonic acid and amine.

-

Basic hydrolysis : Produces sulfonate salt and amine.

Condensation Reactions

The isoindole ring’s electron-deficient nature may facilitate electrophilic aromatic substitution or coupling reactions:

-

Example : Reaction with aldehydes or ketones to form imine derivatives.

-

Conditions : Acidic catalysts (e.g., HCl, H₂SO₄).

Sulfonamide Group Reactivity

The sulfonamide group’s electron-withdrawing nature enhances the electrophilicity of adjacent carbons, promoting nucleophilic attack. For instance:

-

Mechanism : Base deprotonates the nucleophile, which attacks the sulfonamide’s sulfur atom, leading to bond cleavage.

Isoindole Ring Reactivity

The dihydroquinoline-like isoindole structure may undergo redox or cycloaddition reactions:

-

Oxidative processes : Potential for aromatization or quinone formation.

-

Cycloadditions : Participation in Diels-Alder reactions if conjugated double bonds are present.

Medicinal Chemistry

Sulfonamides are widely studied for antimicrobial and anticancer properties. This compound’s isoindole moiety may enhance binding to biological targets (e.g., enzymes or receptors).

Analytical Techniques

-

NMR spectroscopy : Validates structural integrity post-reaction.

Comparative Reaction Analysis

Table 1: Reaction Conditions and Outcomes

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Nucleophilic substitution | NaOH, heat | Substituted isoindole derivatives | |

| Hydrolysis (acidic) | HCl, reflux | Sulfonic acid + amine | |

| Condensation | HCl catalyst | Imine derivatives |

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylethanesulfonamide exhibit various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. Its structural analogs have shown significant efficacy against different cancer cell lines, indicating potential for therapeutic applications in oncology .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, such as α-glucosidase and acetylcholinesterase. These enzymes are critical in metabolic pathways and neurochemical processes, respectively, suggesting the compound's relevance in treating diabetes and neurodegenerative diseases .

- Antimicrobial Properties : Similar sulfonamide compounds have demonstrated antimicrobial activities, which may extend to this compound. This opens avenues for research into its use as an antibiotic or antifungal agent.

Synthetic Applications

The synthesis of this compound typically involves several steps that allow for modifications and derivatization. This versatility makes it suitable for further synthetic applications in medicinal chemistry. The ability to modify its structure can lead to the development of new derivatives with enhanced biological activity or improved pharmacokinetic properties .

Case Study 1: Antitumor Activity Assessment

A study conducted by the National Cancer Institute evaluated the compound's efficacy against a panel of human tumor cell lines. The results indicated a notable level of antimitotic activity with mean growth inhibition values suggesting its potential as a chemotherapeutic agent .

Case Study 2: Enzyme Inhibition Studies

Research focused on the enzyme inhibitory potential of sulfonamides similar to this compound demonstrated promising results in inhibiting α-glucosidase activity. This suggests its application in managing postprandial hyperglycemia in diabetic patients .

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylethanesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting cellular processes and leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with the target molecule, particularly in their phthalimide and sulfonamide moieties:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Target Compound vs. C4: The target compound replaces C4’s hydroxylamine-substituted benzene ring with a phenyl group directly attached to the sulfonamide.

- Alkyl Chain Length : Compounds like XXVIe () feature longer hexanesulfonamide chains, which may enhance lipophilicity and membrane permeability compared to the target compound’s shorter phenylethane chain.

- Dipropylsulfamoyl Group : The compound in incorporates a bulky dipropylsulfamoyl group, which could sterically hinder target binding compared to the target compound’s simpler phenyl group.

Functional Analogues: Phthalimide Derivatives as NO Donors (C1–C6)

A series of phthalimide-nitrate hybrids (C1–C6) were designed as nitric oxide (NO)-donating candidates for sickle cell disease (SCD) treatment. While these lack sulfonamide groups, their phthalimide core and therapeutic applications provide a functional comparison.

Key Observations :

- Genotoxicity: C1–C6 exhibited lower micronucleus frequencies (<6/1,000 cells) than HU (up to 33.7/1,000 cells) . The target compound’s lack of nitrate esters (unlike C1–C6) may avoid NO-related genotoxicity but requires experimental validation.

- Mutagenicity : C4 showed mutagenic activity in the Ames test, likely due to its hydroxylamine group . The target compound’s phenyl group may mitigate this risk.

Biological Activity

The compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylethanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its significance in pharmacology and medicinal chemistry.

- Molecular Formula : C23H15N3O6

- Molecular Weight : 429.38 g/mol

- CAS Number : 33311-76-1

- Structure : The compound contains a dioxoisoindole moiety linked to a phenylethanesulfonamide structure, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves inhibition of bacterial folic acid synthesis, similar to other sulfonamides .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound appears to induce apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory activity. In animal models of inflammation, it reduced edema and inflammatory markers. This suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : It inhibits dihydropteroate synthase, a key enzyme in the bacterial folate synthesis pathway.

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways in cancer cells, leading to cell death.

- Cytokine Modulation : It modulates the release of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Case Studies

Q & A

Q. What are the optimal synthetic routes for 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylethanesulfonamide, and how are yields improved?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

- Stepwise synthesis : Reacting phthalimide derivatives with sulfonating agents (e.g., sulfonyl chlorides) in polar aprotic solvents like DMF or acetonitrile under reflux (60–80°C). Yields typically range from 50% to 70% .

- Microwave-assisted synthesis : Significantly improves reaction efficiency. For structurally similar sulfonamides, microwave irradiation increased yields from 50% to 88% by reducing reaction time and side products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. What spectroscopic and computational methods are critical for characterizing this compound?

- 1H/13C NMR : Confirm regiochemistry and purity. Key signals include aromatic protons (δ 7.6–8.2 ppm) and sulfonamide NH (δ ~10.5 ppm) .

- LCMS (ESI) : Validate molecular weight (e.g., m/z 385.1 [M+H]+ for related compounds) .

- Computational modeling : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and reactivity. Software like Gaussian or ORCA is used .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, crucial for structure-property relationships .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for biological activity?

- Functional group substitution : Replace the phenyl group in the sulfonamide moiety with heterocycles (e.g., morpholine, pyridine) to modulate bioavailability. For example, cyclohexyl or morpholinoethoxy groups enhance blood-brain barrier penetration in anticonvulsant analogs .

- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonding at the phthalimide carbonyl) .

- In vitro assays : Test inhibition of enzymes like carbonic anhydrase or kinases, measuring IC50 values via fluorometric or colorimetric assays (e.g., ADP-Glo™ Kinase Assay) .

Q. How to resolve contradictions in reported synthetic yields or biological data?

- Reaction condition optimization : Trace water in solvents can hydrolyze sulfonyl chlorides, reducing yields. Use molecular sieves or anhydrous solvents .

- Data normalization : Account for batch-to-batch variability in biological assays (e.g., adjust for protein concentration in BSA binding studies via Bradford assay) .

- Meta-analysis : Compare datasets using tools like RevMan to identify outliers. For example, microwave-synthesized analogs consistently show higher yields than traditional methods .

Q. What experimental models are suitable for evaluating neuropharmacological activity?

- In vivo anticonvulsant models : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents. Dose ranges (10–100 mg/kg, i.p.) and neurotoxicity are assessed via rotarod tests .

- Receptor binding assays : Radioligand displacement studies (e.g., [³H]LY341495 for mGlu receptors) quantify affinity (Ki). Derivatives like CPPHA show submicromolar activity .

- Multi-spectroscopic protein interaction studies : Circular dichroism (CD) and fluorescence quenching analyze binding to serum albumin (e.g., BSA), with docking validation via AutoDock Vina .

Q. How to design derivatives for improved pharmacokinetic properties?

- LogP optimization : Introduce polar groups (e.g., hydroxyl, morpholine) to reduce LogP from ~3.5 (parent compound) to <2.5, enhancing solubility .

- Metabolic stability : Incubate derivatives with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Block labile sites (e.g., methylene groups) with fluorine .

- In silico ADMET : Use SwissADME or ADMETLab to predict absorption, CYP450 inhibition, and toxicity pre-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.